

An In-depth Technical Guide to the Physicochemical Properties of Methyclothiazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyclothiazide**

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Introduction

Methyclothiazide is a thiazide diuretic belonging to the benzothiadiazine class of drugs. It is primarily utilized in the management of hypertension and edema by promoting the renal excretion of sodium and water.^[1] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Methyclothiazide**, detailed experimental protocols for their determination, and a summary of quantitative data.

Chemical Identity and Structure

Methyclothiazide is chemically designated as 6-chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.^[2] Its chemical structure is characterized by a benzothiadiazine core, which is essential for its diuretic activity.

Identifier	Value	Reference
IUPAC Name	6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ ⁶ ,2,4-benzothiadiazine-7-sulfonamide	[3]
CAS Number	135-07-9	[4]
Chemical Formula	C ₉ H ₁₁ Cl ₂ N ₃ O ₄ S ₂	[5]
Molecular Weight	360.24 g/mol	[5]
SMILES	CN1C(CCl)NC2=CC(Cl)=C(C=C2S1(=O)=O)S(N)(=O)=O	
InChI Key	CESYKOGBSMNBPDUHFFFAOYSA-N	[4]

Physicochemical Properties

The physicochemical properties of **Methyclothiazide** dictate its behavior in various pharmaceutical processes, from manufacturing to its pharmacokinetic profile in the body.

Physical Description

Methyclothiazide is a white to off-white crystalline powder that is odorless or has a slight odor and is tasteless.[3][6]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of **Methyclothiazide**.

Property	Value	Conditions	Reference
Melting Point	225 °C	[3]	
pKa	9.4	at 25°C	[7]
logP (Octanol/Water)	1.42	pH 6.5	[3]
Water Solubility	11.2 mg/L	[3]	
50 mg/L	Room Temperature	[8]	
Boiling Point	597.9 °C	at 760 mmHg (Predicted)	[8]

Solubility Profile

Methyclothiazide exhibits limited aqueous solubility but is more soluble in organic solvents. This characteristic is crucial for its formulation into oral dosage forms and influences its dissolution and absorption in the gastrointestinal tract.

Solvent	Solubility	Reference
Water	Very slightly soluble	[3]
Alcohol	Slightly soluble	[3]
Methanol	Sparingly soluble	[3]
Acetone	Freely soluble	[3]
Pyridine	Freely soluble	[3]
Chloroform	Very slightly soluble	[3]
Benzene	Very slightly soluble	[3]
DMSO	Slightly soluble	[8]

Stability and Storage

Commercially available **Methyclothiazide** tablets have a shelf life of up to 5 years after manufacturing.^[3] It should be preserved in well-closed containers to protect it from environmental factors.^[1] When heated to decomposition, it emits toxic fumes of sulfoxides, nitroxides, and hydrogen chloride.^[3]

Crystal Structure, Polymorphism, and Hygroscopicity

Detailed public information regarding the specific crystal structure, polymorphic forms, and hygroscopicity of **Methyclothiazide** is not readily available. The crystalline nature is noted, with crystals forming from alcohol and water.^[3] The hygroscopic nature of a pharmaceutical powder can influence its stability, flowability, and compaction properties; however, specific studies on **Methyclothiazide**'s hygroscopicity are not extensively documented in publicly accessible literature. The potential for polymorphism exists for many crystalline drug substances and can impact solubility and bioavailability. Further investigation into these areas would be beneficial for a complete solid-state characterization.

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like **Methyclothiazide**. The United States Pharmacopeia (USP) provides detailed analytical procedures for identification and purity assessment.^[1]

Identification

- Infrared (IR) Absorption: The IR spectrum of **Methyclothiazide** is compared to that of a reference standard to confirm its identity.^[1]
- Ultraviolet (UV) Absorption: A solution of **Methyclothiazide** in methanol (20 µg/mL) exhibits characteristic absorption maxima.^[1] In methanol, UV absorption maxima are observed at 226, 267, and 311 nm.^[7]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug. The shake-flask method is a conventional technique for its determination.

Shake-Flask Method for logP Determination:

- Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at a specific pH) are mutually saturated by shaking them together for a prolonged period, followed by separation of the two phases.[5]
- Sample Preparation: A known amount of **Methyclothiazide** is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: A precise volume of the drug solution is added to a known volume of the other phase in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.[5]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Concentration Analysis: The concentration of **Methyclothiazide** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility

The shake-flask method is also the gold standard for determining the equilibrium solubility of a compound.

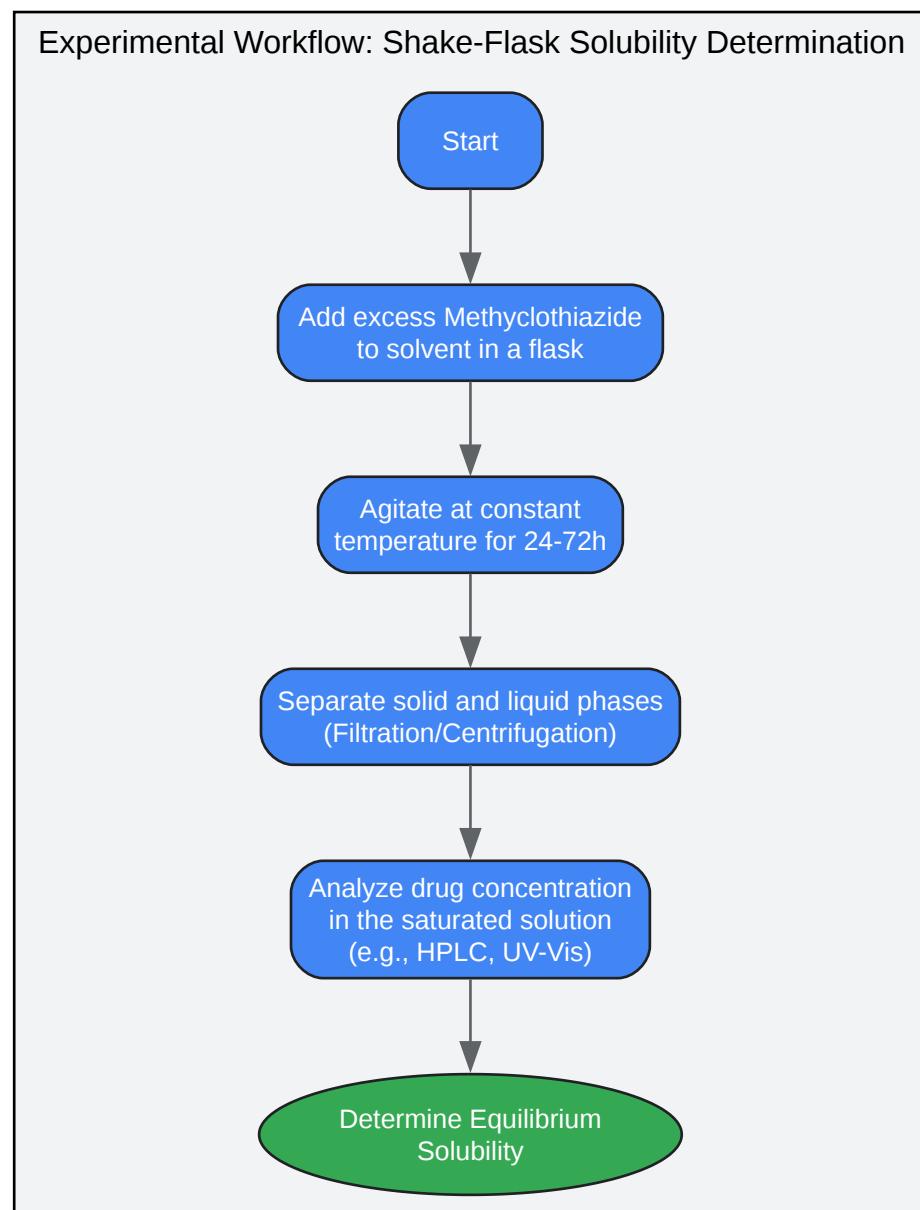
Shake-Flask Method for Solubility Determination:

- Sample Preparation: An excess amount of solid **Methyclothiazide** is added to a flask containing a known volume of the solvent (e.g., purified water or a specific buffer).[10]
- Equilibration: The flask is sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[3]

- Phase Separation: The suspension is filtered through a non-adsorptive filter or centrifuged to separate the saturated solution from the excess solid.[10]
- Concentration Analysis: The concentration of **Methyclothiazide** in the clear, saturated filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectrophotometry. [3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of **Methyclothiazide** using the shake-flask method.



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Caption: Workflow for determining the equilibrium solubility of **Methyclothiazide**.

Conclusion

This technical guide has detailed the fundamental physicochemical properties of **Methyclothiazide**, providing essential data for drug development professionals. The presented information on its chemical identity, solubility, partition coefficient, and stability, along with standardized experimental protocols, serves as a critical resource for formulation design,

analytical method development, and quality assurance. While key parameters have been well-characterized, further investigation into the solid-state properties, such as polymorphism and hygroscopicity, would provide a more complete physicochemical profile of this important diuretic agent.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyclothiazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676421#physicochemical-properties-of-methyclothiazide>]

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